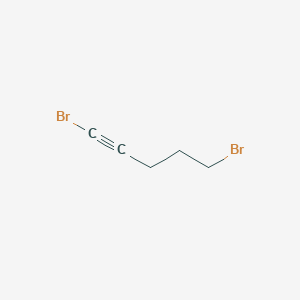
1,5-Dibromopent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromopent-1-yne is an organic compound with the molecular formula C5H8Br2. It is a derivative of pentane, where two bromine atoms are attached to the first and fifth carbon atoms, and a triple bond exists between the first and second carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromopent-1-yne can be synthesized through several methods. One common approach involves the bromination of 1-pentyne. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an addition mechanism, where bromine adds across the triple bond to form the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of bromine and the potential hazards associated with handling halogenated compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The triple bond can react with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form addition products.
Reduction Reactions: The compound can be reduced to form 1,5-dibromopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydrogen Halides (HBr, HCl): Used for addition reactions.
Reducing Agents (LiAlH4): Used for reduction reactions.
Major Products Formed
1,5-Dibromopentane: Formed through reduction.
Tetrabromopentane: Formed through addition of bromine.
Aplicaciones Científicas De Investigación
1,5-Dibromopent-1-yne has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-dibromopent-1-yne in chemical reactions involves the reactivity of the bromine atoms and the triple bond. The bromine atoms can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dibromopentane: Similar structure but lacks the triple bond.
1,4-Dibromobut-2-yne: Similar structure with a different carbon chain length.
1,6-Dibromohex-1-yne: Similar structure with a longer carbon chain.
Uniqueness
1,5-Dibromopent-1-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and makes it a versatile compound in various chemical transformations.
Propiedades
Fórmula molecular |
C5H6Br2 |
|---|---|
Peso molecular |
225.91 g/mol |
Nombre IUPAC |
1,5-dibromopent-1-yne |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h1-2,4H2 |
Clave InChI |
CXDCDGUOGSARMT-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















